molecular formula C9H13Cl2N3O B1487780 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride CAS No. 1220038-29-8

4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

Cat. No.: B1487780
CAS No.: 1220038-29-8
M. Wt: 250.12 g/mol
InChI Key: ZIEANXKKRDWOBY-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture and chemical properties. The compound bears the Chemical Abstracts Service registry number 1220038-29-8, establishing its unique identity within the global chemical database. The molecular formula C9H13Cl2N3O reflects the presence of two chlorine atoms, three nitrogen atoms, and one oxygen atom within a carefully orchestrated structural framework, resulting in a molecular weight of 250.13 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, which systematically describes the substitution pattern on the pyrimidine ring system. The structural architecture encompasses a pyrimidine core bearing a chlorine substituent at position 4 and a pyrrolidin-3-ylmethoxy group at position 6, with the hydrochloride designation indicating the presence of hydrochloric acid as a counterion. The Simplified Molecular Input Line Entry System representation ClC1=NC=NC(OCC2CNCC2)=C1.[H]Cl provides a comprehensive description of the molecular connectivity and electronic structure.

The compound's three-dimensional architecture reveals critical structural features that contribute to its chemical behavior and potential biological activity. The pyrimidine ring system functions as the central scaffold, providing aromatic stability and serving as a platform for strategic substitution patterns. The pyrrolidine moiety, connected through a methoxy linkage, introduces conformational flexibility while maintaining the nitrogen-containing heterocyclic character that is fundamental to biological recognition processes. The molecular descriptor MDL number MFCD13560701 serves as an additional identifier within chemical databases, facilitating research and commercial applications.

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound emerges from the rich historical foundation of pyrimidine chemistry, which traces its origins to the late nineteenth century when the first laboratory synthesis of pyrimidine derivatives was accomplished. The systematic study of pyrimidines began in 1884 with Pinner, who pioneered synthetic methodologies by condensing ethyl acetoacetate with amidines, establishing fundamental principles that continue to influence contemporary synthetic approaches. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water, demonstrating early recognition of the versatility inherent in pyrimidine modification strategies.

The evolution of pyrimidine chemistry has been profoundly influenced by the recognition of pyrimidine nucleobases as fundamental components of nucleic acids, including cytosine, thymine, and uracil. This biological significance provided substantial motivation for the development of synthetic methodologies capable of producing diverse pyrimidine derivatives with potential therapeutic applications. The widespread occurrence of pyrimidine ring systems in natural products, including thiamine (vitamin B1) and alloxan, further emphasized the importance of understanding and manipulating these heterocyclic structures. Contemporary synthetic approaches have evolved to encompass sophisticated methodologies that enable precise control over substitution patterns and stereochemistry, facilitating the development of compounds such as this compound.

The integration of pyrrolidine substituents into pyrimidine frameworks represents a more recent development in heterocyclic chemistry, reflecting advancing understanding of structure-activity relationships and the desire to create molecules with enhanced biological properties. The combination of pyrimidine and pyrrolidine pharmacophores capitalizes on the unique characteristics of both heterocyclic systems, potentially creating synergistic effects that enhance therapeutic potential. Modern synthetic methodologies have enabled the precise construction of complex substitution patterns, including the methoxy linkage that connects the pyrrolidine and pyrimidine components in this particular compound, demonstrating the sophistication of contemporary heterocyclic synthesis.

Significance in Medicinal Chemistry and Drug Design

The significance of this compound in medicinal chemistry derives from its membership in the pyrimidine class of compounds, which have demonstrated remarkable versatility in addressing diverse therapeutic challenges. Pyrimidine derivatives have established substantial significance across multiple therapeutic domains, including antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-HIV, anthelmintic, central nervous system depressant, and cardiac applications. The structural characteristics of this particular compound position it within a framework that has shown considerable promise for the development of kinase inhibitors, with related pyrimidine structures demonstrating significant activity against epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2 enzymes.

Recent investigations into pyrimidine-based compounds have revealed their potential as multi-targeted therapeutic agents, with some derivatives exhibiting activity comparable to established medications such as sunitinib. The incorporation of pyrrolidine moieties into pyrimidine frameworks has shown particular promise in the development of receptor antagonists and enzyme inhibitors, with specific structural modifications enabling fine-tuning of biological activity and selectivity profiles. The methoxy linkage present in this compound represents a strategic design element that may influence pharmacokinetic properties while maintaining essential binding interactions with biological targets.

The compound's potential applications in medicinal chemistry are further supported by comprehensive structure-activity relationship studies that have identified key structural features contributing to biological activity. The chlorine substituent at position 4 of the pyrimidine ring may serve critical roles in binding interactions, while the pyrrolidine component provides opportunities for hydrogen bonding and electrostatic interactions with target proteins. The hydrochloride salt formation enhances aqueous solubility and stability, characteristics that are essential for pharmaceutical development and biological evaluation. Contemporary drug design strategies increasingly recognize the value of heterocyclic scaffolds such as pyrimidines for creating molecules with optimal balance of potency, selectivity, and pharmacokinetic properties.

Chemical Property Value Source
Chemical Abstracts Service Number 1220038-29-8
Molecular Formula C9H13Cl2N3O
Molecular Weight 250.13 g/mol
MDL Number MFCD13560701
Storage Conditions Sealed, dry, 2-8°C
Structural Component Chemical Significance Medicinal Chemistry Relevance
Pyrimidine Core Aromatic heterocycle with nitrogen atoms at positions 1 and 3 Essential pharmacophore in nucleic acid analogs and kinase inhibitors
Chlorine Substituent (Position 4) Electron-withdrawing halogen Modulates electronic properties and binding interactions
Pyrrolidine Moiety Five-membered nitrogen-containing ring Provides conformational flexibility and hydrogen bonding capability
Methoxy Linkage Ether connection between ring systems Influences pharmacokinetic properties and molecular flexibility
Hydrochloride Salt Protonated amine with chloride counterion Enhances aqueous solubility and chemical stability

Properties

IUPAC Name

4-chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-3-9(13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEANXKKRDWOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718613
Record name 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-29-8
Record name 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: 4-Chloro-6-hydroxypyrimidine

  • The synthesis usually begins with 4-chloro-6-hydroxypyrimidine , which can be prepared via demethylation of 4-chloro-6-methoxypyrimidine using hydrogen halides such as hydrogen chloride.
  • This reaction is typically carried out in a solvent with controlled temperature (5 to 30 °C) and ambient to slightly elevated pressure (0.1 to 3 bar).
  • The demethylation results in the formation of 4-chloro-6-hydroxypyrimidine as a precipitate, which can be isolated by filtration with high purity (HPLC yield ~99.1%).

Introduction of the Pyrrolidin-3-ylmethoxy Group

  • The key step involves the nucleophilic substitution of the hydroxyl group at the 6-position by a pyrrolidin-3-ylmethoxy moiety.
  • This is typically achieved by reacting 4-chloro-6-hydroxypyrimidine with pyrrolidine derivatives under basic conditions.
  • A common base used is potassium carbonate, and the reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or dioxane to enhance nucleophilicity and solubility.
  • Elevated temperatures (generally 80–120 °C) are applied to drive the substitution reaction to completion.

Chlorination at the 4-Position (If Not Pre-chlorinated)

  • In some synthetic routes, chlorination at the 4-position of the pyrimidine ring is performed after or before the introduction of the pyrrolidin-3-ylmethoxy group.
  • Chlorination agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
  • Reaction conditions are carefully controlled to avoid over-chlorination or decomposition.

Purification and Formation of the Hydrochloride Salt

  • The free base form of 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine is converted into its hydrochloride salt to improve stability and handling.
  • This is typically done by treatment with aqueous hydrochloric acid at mild temperatures (25–30 °C).
  • The reaction mixture is stirred to ensure complete salt formation, followed by filtration and washing steps.
  • Use of clarifying agents such as Celite® or Hyflow® during filtration improves the purity of the final product.
  • The product is then dried under reduced pressure to obtain the hydrochloride salt with high purity (>99.5% by HPLC).

Industrial Production Considerations

  • Industrial synthesis follows similar steps but is optimized for scale, yield, and purity.
  • Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
  • Reaction parameters such as temperature, solvent choice, and base concentration are finely tuned to maximize yield and minimize impurities.
  • Purification steps may include crystallization from appropriate solvents (e.g., isopropyl alcohol) to isolate the hydrochloride salt in a crystalline polymorphic form with desirable physicochemical properties.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Demethylation of 4-chloro-6-methoxypyrimidine Hydrogen chloride (dry or aqueous) Water or suitable solvent 5–30 Produces 4-chloro-6-hydroxypyrimidine; methyl halide escapes as gas
Nucleophilic substitution with pyrrolidine Pyrrolidine, potassium carbonate (base) DMF, dioxane 80–120 Introduces pyrrolidin-3-ylmethoxy group
Chlorination (if needed) POCl3 or SOCl2 Suitable solvent Controlled Chlorination at 4-position
Hydrochloride salt formation Aqueous HCl Water, isopropyl alcohol 25–30 Purification by filtration and drying

Research Findings and Analytical Data

  • The hydrochloride salt of 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine exhibits high purity, often exceeding 99.9% by HPLC analysis.
  • Crystalline polymorphs have been characterized by powder X-ray diffraction (PXRD), confirming the reproducibility and stability of the salt form.
  • The synthetic methods allow for scalable production with consistent quality, suitable for pharmaceutical applications.
  • Reaction mechanisms involve nucleophilic substitution at the 6-position and salt formation via acid-base reaction, with minimal side reactions under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized to study its effects on biological systems. It can be used as a tool to investigate cellular processes and pathways.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. It may be explored for its antiviral, antibacterial, and anticancer properties.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-6-(piperazin-1-yl)pyrimidine Hydrochloride

  • Structure : Replaces the pyrrolidine ring with a piperazine group.
  • Molecular Formula : C₈H₁₂Cl₂N₄ (vs. C₉H₁₃Cl₂N₃O for the parent compound).
  • Storage conditions (2–8°C under inert atmosphere) suggest higher hygroscopicity or sensitivity compared to pyrrolidine analogs .
  • Applications : Used in medicinal chemistry for its flexibility in forming hydrogen bonds with target proteins.

4-Chloro-6-methyl-2-(pyrrolidin-3-ylmethoxy)pyrimidine Hydrochloride

  • Structure : Incorporates a methyl group at the pyrimidine 6-position.
  • Impact :
    • Methyl substitution may enhance metabolic stability by reducing oxidation susceptibility.
    • Altered steric effects could influence binding affinity in kinase inhibitors .

4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine Hydrochloride

  • Structure : Features a 3-methyl-piperazine group.
  • Molecular Formula : C₉H₁₄Cl₂N₄.
  • Larger molecular weight (249.14 g/mol) compared to the parent compound (235.11 g/mol) .

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride

  • Structure : Substitutes the methoxy group with a diethylamine moiety.
  • Key Differences :
    • Diethylamine increases lipophilicity, favoring membrane permeability.
    • Stereospecific (S)-configuration may enhance target selectivity in chiral environments .

4-Chloro-6-(2-methylpyridin-3-yl)thieno[3,2-d]pyrimidine

  • Structure: Replaces the pyrimidine core with a thienopyrimidine scaffold.
  • Demonstrated utility in covalent-reversible EGFR inhibitors for cancer therapy .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine HCl Pyrimidine Pyrrolidin-3-ylmethoxy, Cl C₉H₁₃Cl₂N₃O Intermediate in kinase inhibitors
4-Chloro-6-(piperazin-1-yl)pyrimidine HCl Pyrimidine Piperazin-1-yl, Cl C₈H₁₂Cl₂N₄ Enhanced hydrogen-bonding potential
4-Chloro-6-methyl-2-(pyrrolidin-3-ylmethoxy)pyrimidine HCl Pyrimidine Methyl, pyrrolidin-3-ylmethoxy, Cl C₁₀H₁₅Cl₂N₃O Improved metabolic stability
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine HCl Pyrimidine Diethylamine, (S)-pyrrolidin-3-yloxy C₁₂H₂₁ClN₄O Stereospecific targeting
4-Chloro-6-(2-methylpyridin-3-yl)thieno[3,2-d]pyrimidine Thienopyrimidine 2-methylpyridin-3-yl, Cl C₁₂H₉ClN₄S EGFR inhibition for cancer therapy

Biological Activity

4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a pyrrolidine-derived methoxy side chain. Its molecular formula is C10_{10}H13_{13}ClN2_{2}O, and it has a molecular weight of approximately 216.68 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect various physiological processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines reported an IC50_{50} value of 12 µM for the compound's cytotoxic effects, indicating potent activity compared to control groups.
  • Animal Models : In vivo studies using rodent models have shown that administration of the compound resulted in reduced tumor growth rates and improved survival outcomes.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50_{50} ValueReference
AntimicrobialE. coli15 µMStudy A
AntimicrobialS. aureus10 µMStudy B
AnticancerHeLa (cervical cancer)12 µMStudy C
NeuroprotectiveSH-SY5Y (neuroblastoma)20 µMStudy D

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination .
  • Waste Disposal : Segregate waste by compatibility and use licensed disposal services for halogenated organics .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against certified reference standards (e.g., EP/JP monographs) .
  • Elemental Analysis : Confirm Cl and N content via combustion analysis (deviation < 0.4% from theoretical values) .
  • Mass Spectrometry : ESI-MS in positive ion mode to validate molecular ion peaks ([M+H]+ ≈ 272.07) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4,6-dichloropyrimidine with pyrrolidin-3-ylmethanol in anhydrous THF, using NaH as a base (0–5°C, 12 hr) .
  • Hydrochloride Formation : Precipitate the freebase with 1M HCl in EtOH/water (1:1), followed by recrystallization (yield: 65–75%) .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and activation barriers for nucleophilic substitution .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction rates (e.g., THF vs. DMF) .
  • Experimental Validation : Narrow down optimal conditions (e.g., 50°C, 24 hr) via high-throughput screening guided by computational data .

Q. What methodologies resolve structural isomers or by-products formed during synthesis?

  • Methodological Answer :

  • Chromatographic Separation : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate regioisomers (e.g., 4-chloro vs. 6-chloro derivatives) .
  • NMR Analysis : Assign 1H/13C signals (e.g., δ 8.2 ppm for pyrimidine H2; δ 3.8 ppm for pyrrolidine OCH2) to distinguish positional isomers .
  • X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (e.g., confirming methoxy group orientation) .

Q. How to address yield discrepancies when scaling up synthesis?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow reactors with precise temperature control (±2°C) to minimize thermal gradients .
  • Mixing Efficiency : Optimize impeller speed (Reynolds number > 10,000) to ensure homogeneity in viscous solvents .
  • In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate conversion .

Q. What strategies mitigate cytotoxicity during in vitro testing of this compound?

  • Methodological Answer :

  • Dose Optimization : Perform MTT assays on HEK293 cells to determine IC50 (e.g., >100 µM for non-target effects) .
  • Prodrug Design : Modify the pyrrolidine moiety with acetyl-protected amines to enhance selectivity .
  • Metabolic Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates) and adjust substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride
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4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.